molecular formula C16H25N3O4 B1425295 N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053658-05-1

N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1425295
M. Wt: 323.39 g/mol
InChI Key: KAKKCPUGYDEDBD-UHFFFAOYSA-N
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Description

N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25N3O4 and its molecular weight is 323.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Sting and Seebach (1996) on the synthesis of amino acid derivatives, including hydrazinecarboxylic acid tert-butyl ester, demonstrates the compound's use in creating complex organic molecules. This research is essential for understanding the structural and chemical properties of such compounds (Sting & Seebach, 1996).
  • Xia (2001) conducted research on the crystal structure of a similar hydrazine compound, providing valuable insights into the molecular architecture and potential applications in material science or molecular engineering (Xia, 2001).

Chemical Reactions and Mechanisms

  • Nordin et al. (2016) investigated the hydrazination of esters, revealing unexpected chemical reactions and providing a deeper understanding of the chemical behavior of hydrazinecarboxylic acid derivatives. This research is crucial for predicting and controlling chemical reactions in pharmaceutical or industrial processes (Nordin, Ariffin, Daud, & Sim, 2016).
  • The work by Mao et al. (2004) on the synthesis of novel N-oxalyl derivatives, including hydrazinecarboxylic acid tert-butyl ester, highlights its potential in creating new compounds with specific biological or chemical properties (Mao et al., 2004).

Pharmaceutical and Biochemical Applications

  • Kralj et al. (2011) explored the synthesis of pyrazole derivatives, including tert-butyl hydrazinecarboxylates, suggesting potential applications in pharmaceuticals, such as the development of new drugs or therapeutic agents (Kralj et al., 2011).
  • Ikizler and Yildirim (1998) synthesized ester formylhydrazones from hydrazine derivatives, potentially contributing to the discovery of new compounds with medicinal properties (Ikizler & Yildirim, 1998).

Innovative Materials and Chemical Engineering

  • Research by Golubev et al. (2014) on the synthesis and structure of N,N-bis(4-tert-butylphenyl)hydroxylamine derivatives, including hydrazinecarboxylic acid tert-butyl ester, opens avenues for the development of new materials or catalysts in chemical engineering (Golubev, Tkachev, & Sen', 2014).
  • Rossi et al. (2007) investigated solvent-dependent reactions of hydrazine derivatives, which is significant for optimizing chemical processes in industrial applications (Rossi et al., 2007).

properties

IUPAC Name

tert-butyl N-[[N-(2-methoxyethyl)-C-(phenoxymethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-16(2,3)23-15(20)19-18-14(17-10-11-21-4)12-22-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKKCPUGYDEDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCCOC)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester

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